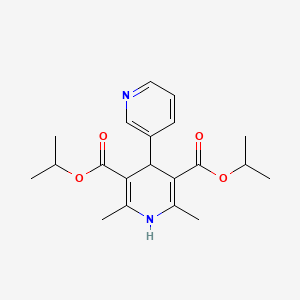
Dipropan-2-yl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate typically involves multi-step reactions. One common method includes the esterification of optically active monocarboxylic acids using cinchonidine and cinchonine . Another approach involves the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like methanesulfonic acid and sodium nitrite.
Reduction: It can participate in reductive amination and conjugate reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, wet SiO2, and various catalysts like Rhodium on carbon . Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield diethyl 2,6-dimethylpyridine-3,5-dicarboxylate .
Scientific Research Applications
Dipropan-2-yl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of Dipropan-2-yl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit the oxidation of lipid compounds, thereby protecting biological membranes from oxidative damage . The compound also enhances the activity of enzymes like 6-phosphogluconate dehydrogenase, stabilizing cellular structures and maintaining normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A similar compound used as a hydrogen source in various chemical reactions.
Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Known for its applications as a stabilizer in epoxy resins.
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Used in the synthesis of pyridine-bridged bis pyrazole ligands.
Uniqueness
Dipropan-2-yl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate stands out due to its specific molecular structure, which imparts unique properties and reactivity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C20H26N2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H26N2O4/c1-11(2)25-19(23)16-13(5)22-14(6)17(20(24)26-12(3)4)18(16)15-8-7-9-21-10-15/h7-12,18,22H,1-6H3 |
InChI Key |
HFBGXXFDYHXLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN=CC=C2)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















